molecular formula C17H17NO4 B4033694 2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4033694
M. Wt: 299.32 g/mol
InChI Key: DJHCEILBTIOMCI-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is 299.11575802 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : Research demonstrates the synthesis of complex molecular structures such as dioxane-4,6-diones, which are derivatives of azulene and possess unique molecular polarization affecting their reactivity. These compounds are explored for their potential in electrophilic and radical reactions, showcasing the synthetic versatility of azulene derivatives and related molecular frameworks (Razus et al., 2009).

  • Molecular Structure Analysis : Studies on oxaspirocyclic compounds have elucidated their molecular structures through X-ray crystallography, providing insight into intra- and intermolecular interactions such as hydrogen bonds and π···π stacking. This research aids in understanding the structural dynamics and potential chemical reactivity of spirocyclic and dioxane compounds (Jiang & Zeng, 2016).

Pharmaceutical and Biological Activity

  • Antibacterial Activity : Novel polymeric biocides containing hydantoin derivatives have been synthesized and demonstrated significant antibacterial properties against Escherichia coli. These findings suggest potential applications of related compounds in developing antimicrobial materials (Sun & Sun, 2001).

  • Anticonvulsant Activity : Research into N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has shown that these compounds possess anticonvulsant properties. Modifications to their molecular structure can significantly impact their efficacy and neurotoxicity, highlighting the importance of structural analysis in drug development (Obniska, Kamiński, & Tatarczyńska, 2006).

Chemical Reactivity and Stability

  • Reactivity and Stability Studies : Detailed computational and experimental studies on compounds like 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione provide insights into their molecular structure, chemical reactivity, and potential applications in treating diseases based on molecular docking studies (Ranjith et al., 2022).

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16-14-9-1-2-10(7-9)15(14)17(20)18(16)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8-10,14-15H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHCEILBTIOMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(2,3-dihydro-1,4-benzodioxin-6-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.